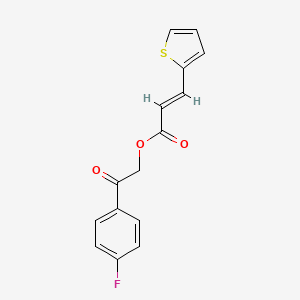

2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate

Description

Historical Context of Fluorophenyl and Thiophene Derivatives in Chemistry

The development of fluorinated aromatic compounds began in the early 20th century, driven by the need for thermally stable and electron-deficient building blocks. Fluorophenols, such as those synthesized via N-fluoropyridinium salts as described in a 1992 patent , demonstrated enhanced reactivity in electrophilic substitution reactions due to fluorine’s strong electron-withdrawing effects. Parallel advancements in heterocyclic chemistry revealed thiophene’s aromatic stability and versatility. First isolated in 1882 as a benzene contaminant , thiophene derivatives became foundational in petroleum refining and polymer science. The fusion of fluorophenyl and thiophene groups, as seen in 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate, emerged from efforts to combine fluorine’s electronic effects with thiophene’s conjugation properties.

Significance of 2-(4-Fluorophenyl)-2-Oxoethyl (2E)-3-(Thiophen-2-Yl)Prop-2-Enoate in Research

This compound’s structure integrates three critical motifs:

- 4-Fluorophenyl group : Enhances metabolic stability and dipole interactions in biological systems .

- α,β-Unsaturated ester : Facilitates Michael addition reactions and conjugation-dependent electronic transitions.

- Thiophene ring : Contributes to charge transport in polymers and coordination with metal catalysts .

Recent studies on fluorinated polythiophenes, such as F-P3EHT, demonstrate that backbone fluorination induces planarization and intrachain excitonic coupling, which could inform this compound’s optoelectronic behavior . Additionally, α-fluorinated chalcones exhibit nanomolar cytotoxicity against cancer cells, suggesting potential biomedical applications for similarly structured molecules .

Evolution of Scientific Understanding of Conjugated Systems with Fluorine Substituents

Fluorine’s electronegativity (3.98) and small atomic radius profoundly influence conjugated systems:

For instance, single-molecule spectroscopy of F-P3EHT revealed extended conjugation lengths (up to 12 nm) compared to non-fluorinated analogs . However, fluorination can paradoxically inhibit interchain excitonic coupling despite tight packing, a phenomenon attributed to competitive intrachain interactions . These insights are critical for designing 2-(4-fluorophenyl)-2-oxoethyl derivatives with tailored optoelectronic properties.

Current Research Landscape and Knowledge Gaps

While fluorinated thiophene derivatives are well-studied in polymer science , hybrid structures like 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate remain underexplored. Key gaps include:

- Synthetic Scalability : Current routes to fluorophenyl-thiophene hybrids rely on multi-step protocols with palladium catalysts , limiting industrial adoption.

- Structure-Activity Relationships : The impact of fluorine positioning on biological activity, observed in chalcones , has not been systematically investigated for this compound.

- Optoelectronic Characterization : Preliminary data on similar esters suggest broad absorption spectra (λ_max ≈ 320–400 nm) , but quantum yield and charge mobility remain unquantified.

Ongoing work aims to address these gaps through computational modeling and high-throughput screening, positioning this compound as a focal point for interdisciplinary research.

Properties

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] (E)-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3S/c16-12-5-3-11(4-6-12)14(17)10-19-15(18)8-7-13-2-1-9-20-13/h1-9H,10H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAGXKCSWOADTG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate typically involves the following steps:

Formation of the Acrylate Moiety: This can be achieved through the reaction of an appropriate acrylate precursor with a thiophene derivative under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenyl boronic acid and a suitable halogenated acrylate intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound can be synthesized via nucleophilic substitution or esterification reactions. For example:

-

Nucleophilic substitution : Reaction of 2-bromo-1-(4-fluorophenyl)ethanone with (2E)-3-(thiophen-2-yl)prop-2-enoic acid in the presence of a base (e.g., K₂CO₃) in DMF yields the target ester .

-

Esterification : Direct coupling of the acid chloride derivative of (2E)-3-(thiophen-2-yl)prop-2-enoic acid with 2-(4-fluorophenyl)-2-oxoethanol under Mitsunobu or Steglich conditions .

Reactions at the α,β-Unsaturated Ester

The conjugated double bond in the prop-2-enoate moiety enables:

-

Michael Additions : Reaction with nucleophiles (e.g., amines, thiols) at the β-position .

-

Diels-Alder Cycloadditions : Acts as a dienophile with electron-rich dienes to form six-membered rings .

-

Epoxidation : Treatment with peracids (e.g., mCPBA) forms an epoxide at the double bond .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Michael Addition | Morpholine, THF, 25°C | β-Morpholino-substituted ester |

| Diels-Alder | 1,3-Butadiene, heat | Bicyclic lactone derivative |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxidized prop-2-enoate |

Thiophene Ring Modifications

The thiophene group undergoes electrophilic substitution:

-

Halogenation : Bromination with NBS in CCl₄ yields 5-bromothiophene derivatives .

-

Sulfonation : Reaction with SO₃/H₂SO₄ introduces sulfonic acid groups at the α-position .

Ketone Reactivity

The 2-oxoethyl group participates in:

-

Reduction : LiAlH₄ reduces the ketone to a secondary alcohol .

-

Condensation Reactions : Forms hydrazones or oximes with hydrazines or hydroxylamines .

Catalytic and Solvent Effects

-

Base-Catalyzed Reactions : K₃PO₄ in THF promotes intramolecular cyclizations (e.g., chromene formation) .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

Key Research Findings

-

Stereoelectronic Effects : The (2E)-configuration of the prop-2-enoate group directs regioselectivity in cycloadditions .

-

Fluorophenyl Stability : The 4-fluorophenyl group enhances metabolic stability in bioactive derivatives .

-

Thiophene Electronic Effects : Electron-rich thiophene directs electrophilic substitutions to the 5-position .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate exhibit significant antioxidant properties. Studies have shown that derivatives with hydroxyl substitutions on the phenyl ring demonstrate enhanced radical scavenging abilities, making them potential candidates for developing antioxidant therapies .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against various strains of bacteria. Research findings suggest that derivatives with specific substitutions can inhibit the growth of Gram-positive and Gram-negative bacteria effectively. For instance, compounds with electron-donating groups on the phenyl ring showed increased activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Preliminary studies indicate that the compound may possess antitumor properties. Its structural features allow it to interact with cellular pathways involved in cancer progression. Investigations into its mechanism of action are ongoing to determine its efficacy as an anticancer agent.

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Rings

Thiophene vs. Furan vs. Phenyl Derivatives

- Thiophene-containing analog: Example: [2-oxo-2-(1-thiophen-2-ylethylamino)ethyl] (E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate (). Molecular formula: C₂₁H₁₉ClFN₃O₃S (MW: 447.91 g/mol). Thiophene’s sulfur atom enhances lipophilicity and metabolic stability compared to oxygen in furan derivatives .

- Furan-containing analog: Example: [2-(4-fluorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate (). Molecular formula: C₁₅H₁₁FO₄ (MW: 274.06 g/mol).

- Phenyl-containing analog: Example: 2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl (2E)-3-phenylprop-2-enoate (). Tyrosinase inhibition IC₅₀: 7.7 ± 0.70 µM. The absence of heteroatoms reduces electronic interactions, but bulkier substituents (e.g., isopropyl) may enhance binding .

Fluorophenyl vs. Hydroxyphenyl Derivatives

- Fluorophenyl group :

- Enhances electron-withdrawing effects, stabilizing the ester group and influencing reactivity in nucleophilic additions.

- 4-Hydroxyphenyl derivative: Example: 2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (). Tyrosinase inhibition IC₅₀: 6.5 ± 0.35 µM. Hydroxyl groups improve hydrogen-bonding capacity, enhancing enzyme inhibition compared to fluorophenyl .

Functional Group Modifications

Ester vs. Cyano vs. Sulfonamide Derivatives

- Cyano-substituted analog: Example: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (). Syn-periplanar conformation (C=C torsion angle: 3.2°) enhances reactivity in cycloaddition reactions. The cyano group’s strong electron-withdrawing nature increases electrophilicity compared to esters .

- Sulfonamide-substituted analog: Example: Methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate (). Sulfonamide introduces hydrogen-bonding sites, improving solubility and target binding (e.g., antimicrobial activity) .

Physicochemical Properties

*Estimated based on structural analogy to .

Biological Activity

The compound 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate , also referred to as a derivative of thiophene and fluorobenzene, has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications supported by various research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 304.34 g/mol. The compound features a fluorinated phenyl ring and a thiophene moiety , which are significant for its biological interactions.

Structural Characteristics

The crystal structure of similar compounds indicates that they often form hydrogen bonding networks, which can influence their solubility and reactivity. For instance, studies show that C—H⋯O and C—H⋯F contacts can lead to three-dimensional networks in the crystal lattice, enhancing stability and potentially affecting biological activity .

Synthesis

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. For example, one method involves the reaction of 4-fluorobenzaldehyde with thiophene derivatives in the presence of base catalysts, yielding high purity and yield .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in pharmaceuticals .

Anticancer Properties

Research has also highlighted the anticancer potential of this class of compounds. In vitro studies demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. The presence of the fluorine atom is believed to enhance lipophilicity, allowing better cell membrane penetration .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase , which is relevant in neurodegenerative diseases like Alzheimer's .

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various esters derived from 4-fluorophenyl groups against clinical isolates. The results indicated that compounds with thiophene rings had enhanced activity compared to their non-thiophene counterparts.

Compound Name Activity Against E. coli Activity Against S. aureus Thiophene Derivative A MIC = 32 µg/mL MIC = 16 µg/mL Thiophene Derivative B MIC = 16 µg/mL MIC = 8 µg/mL -

Anticancer Study : A recent study assessed the cytotoxic effects of fluorinated compounds on breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 25 µM, indicating significant cytotoxicity.

Compound IC50 (µM) Control >100 Test Compound 25

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate?

The synthesis typically involves a multi-step esterification reaction. First, the (2E)-3-(thiophen-2-yl)prop-2-enoic acid precursor is prepared via a Wittig or Horner-Wadsworth-Emmons reaction. The acid is then activated (e.g., using DCC or HOBt) and coupled with 2-(4-fluorophenyl)-2-oxoethanol under anhydrous conditions. Critical parameters include temperature control (0–5°C for activation, room temperature for coupling), use of dry solvents (e.g., DCM or THF), and catalytic DMAP to enhance reaction efficiency. Reaction progress is monitored via TLC (silica gel, hexane/EtOAc 3:1) and NMR spectroscopy to confirm ester formation .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals are grown via slow evaporation in solvents like acetone or methanol. Data collection is performed using a diffractometer (Mo Kα radiation, λ = 0.71073 Å), and structures are refined using SHELXL . For rapid analysis, NMR (¹H/¹³C) and FT-IR are employed. Key NMR signals include:

- ¹H NMR : δ 7.8–8.1 ppm (fluorophenyl protons), δ 6.5–7.2 ppm (thiophene protons), δ 5.3 ppm (ester CH₂).

- ¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 165–168 ppm (ketone carbonyl). ORTEP-3 can generate graphical representations of crystallographic data .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield and purity?

A factorial design approach is recommended to assess variables:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products.

- Catalyst loading : DMAP (5–10 mol%) optimizes esterification efficiency.

- Temperature : Lower temperatures (0–5°C) reduce hydrolysis of the activated acid intermediate. Post-synthesis, flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity. High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±1 ppm) .

Q. How to resolve contradictions in reported biological activity data for analogs?

Discrepancies often arise from structural variations (e.g., substituent position, electronic effects). For example:

- Fluorine position : 4-Fluorophenyl (as in this compound) vs. 2-fluorophenyl () alters π-π stacking with target proteins.

- Thiophene substitution : 2-thienyl groups enhance electron density, affecting redox properties. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities. Purity (>98% by HPLC) and stereochemical integrity (via circular dichroism) must also be validated .

Q. What computational methods predict the compound’s reactivity or target interactions?

Molecular docking (AutoDock Vina, GOLD) predicts binding modes to enzymes like cyclooxygenase-2 or kinases. Density functional theory (DFT) calculations (B3LYP/6-31G**) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. For example, the α,β-unsaturated ester moiety acts as a Michael acceptor, which can be quantified using Fukui indices .

Q. How do supramolecular interactions influence physicochemical properties?

Hydrogen-bonding patterns and π-stacking in the crystal lattice affect solubility and stability. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs:

- C=O···H–O (ketone to hydroxyl interactions).

- C–F···π (fluorophenyl to thiophene interactions). These interactions can be modulated by co-crystallizing with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance bioavailability .

Methodological Notes

- Data Reproducibility : Always cross-validate crystallographic data with CIF files from the Cambridge Structural Database (CSD).

- Safety : The compound’s α,β-unsaturated ester may cause skin irritation (Xi hazard class). Use PPE and fume hoods during synthesis .

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo applications without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.